3-bromo-4-hydroxybenzene-1-sulfonyl chloride
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Overview
Description
3-bromo-4-hydroxybenzene-1-sulfonyl chloride is an organic compound with the molecular formula C6H4BrClO3S It is a derivative of benzene, featuring a bromine atom, a hydroxyl group, and a sulfonyl chloride group attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-bromo-4-hydroxybenzene-1-sulfonyl chloride typically involves the sulfonation of 3-bromo-4-hydroxybenzene. One common method includes the reaction of 3-bromo-4-hydroxybenzene with chlorosulfonic acid under controlled conditions to introduce the sulfonyl chloride group . The reaction is usually carried out at low temperatures to prevent decomposition and to ensure high yield.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for optimizing the yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
3-bromo-4-hydroxybenzene-1-sulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted by nucleophiles such as amines, alcohols, and thiols, leading to the formation of sulfonamide, sulfonate ester, and sulfonothioate derivatives.
Oxidation and Reduction: The hydroxyl group can undergo oxidation to form a ketone or reduction to form an alkane.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where the bromine atom is replaced by a different aryl or vinyl group.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols are commonly used nucleophiles for substitution reactions.
Oxidizing Agents: Agents like potassium permanganate or chromium trioxide are used for oxidation reactions.
Reducing Agents: Sodium borohydride or lithium aluminum hydride are used for reduction reactions.
Catalysts: Palladium catalysts are often used in coupling reactions.
Major Products Formed
Sulfonamides: Formed by the reaction with amines.
Sulfonate Esters: Formed by the reaction with alcohols.
Sulfonothioates: Formed by the reaction with thiols.
Coupled Products: Formed by Suzuki-Miyaura coupling reactions.
Scientific Research Applications
3-bromo-4-hydroxybenzene-1-sulfonyl chloride is utilized in various scientific research applications, including:
Biology: It is employed in the modification of biomolecules, such as the sulfonation of proteins and peptides.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 3-bromo-4-hydroxybenzene-1-sulfonyl chloride involves its reactivity towards nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This leads to the formation of a tetrahedral intermediate, which subsequently collapses to release hydrochloric acid and form the final product . The hydroxyl group can also participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and interactions with other molecules.
Comparison with Similar Compounds
Similar Compounds
4-bromobenzenesulfonyl chloride: Similar structure but lacks the hydroxyl group.
3-bromo-4-methoxybenzenesulfonyl chloride: Similar structure but has a methoxy group instead of a hydroxyl group.
4-chlorobenzenesulfonyl chloride: Similar structure but has a chlorine atom instead of a bromine atom.
Uniqueness
3-bromo-4-hydroxybenzene-1-sulfonyl chloride is unique due to the presence of both a bromine atom and a hydroxyl group on the benzene ring. This combination of functional groups provides distinct reactivity patterns and potential for diverse applications in synthesis and research.
Properties
CAS No. |
1055325-23-9 |
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Molecular Formula |
C6H4BrClO3S |
Molecular Weight |
271.5 |
Purity |
95 |
Origin of Product |
United States |
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